N-(2-chlorobenzyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminophenol and a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Addition of the Methanesulfonyl Group: This can be accomplished through sulfonylation reactions using methanesulfonyl chloride.
Formation of the Carboxamide Group: This step may involve amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds also contain nitrogen and have diverse biological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: These compounds are versatile and contribute to the development of various drugs.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazepine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H21ClN2O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13-7-8-17-16(11-13)22(27(2,24)25)10-9-18(26-17)19(23)21-12-14-5-3-4-6-15(14)20/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
YQLASBGJAXYQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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